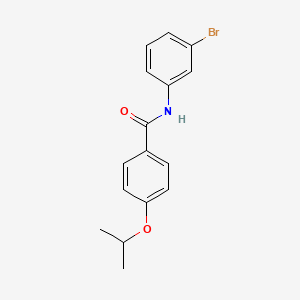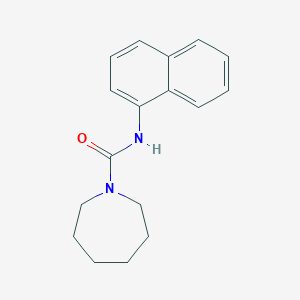
N-(3-bromophenyl)-4-isopropoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromophenyl)-4-isopropoxybenzamide, commonly known as BIBX1382, is a synthetic compound that belongs to the class of selective epidermal growth factor receptor (EGFR) inhibitors. It was first synthesized in 1999 by the pharmaceutical company Boehringer Ingelheim for the treatment of cancer. Since then, it has been extensively studied for its potential therapeutic applications in various types of cancer.
Mécanisme D'action
BIBX1382 works by selectively binding to the ATP-binding site of N-(3-bromophenyl)-4-isopropoxybenzamide, thereby inhibiting its activity. This prevents the activation of downstream signaling pathways that are involved in cell growth and survival, ultimately leading to cancer cell death.
Biochemical and Physiological Effects
BIBX1382 has been shown to have significant biochemical and physiological effects on cancer cells. Studies have demonstrated that the compound can inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and decrease tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of BIBX1382 is its high selectivity for N-(3-bromophenyl)-4-isopropoxybenzamide, which makes it a valuable tool for studying the role of N-(3-bromophenyl)-4-isopropoxybenzamide in cancer development and progression. However, one of the limitations of BIBX1382 is its low solubility in water, which can make it difficult to administer in animal models.
Orientations Futures
There are several potential future directions for research on BIBX1382. One area of interest is the development of more water-soluble analogs of the compound that can be more easily administered in animal models. Another area of interest is the investigation of BIBX1382 in combination with other cancer treatments, such as chemotherapy and radiation therapy, to determine if it can enhance their effectiveness. Additionally, further studies are needed to determine the safety and efficacy of BIBX1382 in human clinical trials.
Méthodes De Synthèse
The synthesis of BIBX1382 involves a multi-step process that starts with the reaction of 3-bromophenylamine with 4-isopropoxybenzoyl chloride in the presence of a base to form N-(3-bromophenyl)-4-isopropoxybenzamide. The compound is then purified using column chromatography to obtain the final product.
Applications De Recherche Scientifique
BIBX1382 has been extensively studied for its potential therapeutic applications in various types of cancer, including lung cancer, head and neck cancer, and colorectal cancer. The compound works by selectively inhibiting the activity of N-(3-bromophenyl)-4-isopropoxybenzamide, a protein that is overexpressed in many types of cancer cells. By inhibiting N-(3-bromophenyl)-4-isopropoxybenzamide activity, BIBX1382 can prevent cancer cells from growing and dividing, ultimately leading to their death.
Propriétés
IUPAC Name |
N-(3-bromophenyl)-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-11(2)20-15-8-6-12(7-9-15)16(19)18-14-5-3-4-13(17)10-14/h3-11H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBBDBFPVIQSDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-4-(propan-2-yloxy)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(4-bromophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5732886.png)

![4-methoxy-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5732902.png)
![ethyl 4-[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5732907.png)
![2-methoxy-5-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5732919.png)
![N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5732926.png)
![3,4-dimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5732931.png)
![2-(methylthio)-4-(4-morpholinyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidine](/img/structure/B5732938.png)


![4-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}benzoic acid](/img/structure/B5732956.png)
![N'-benzylidene-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B5732959.png)
